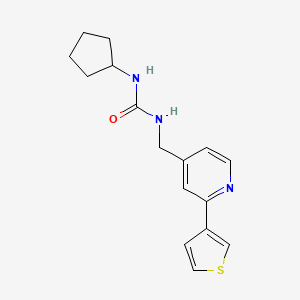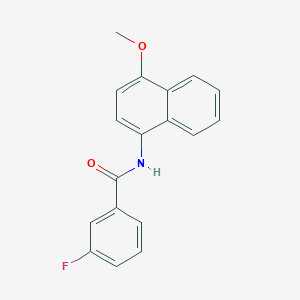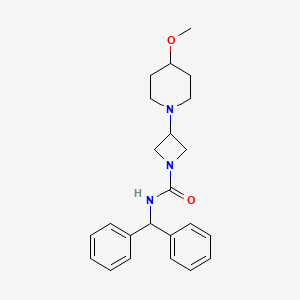![molecular formula C15H8ClFN2 B2453836 2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile CAS No. 339012-97-4](/img/structure/B2453836.png)
2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile” has a CAS Number of 339012-97-4 and a molecular weight of 270.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H8ClFN2/c16-14-6-2-1-4-11(14)12(8-18)10-5-3-7-15(17)13(10)9-19/h1-7,12H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Antimicrobial and Nonlinear Optical Activity : A study by Murugavel et al. (2016) synthesized a compound similar to 2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile, which exhibited potential antimicrobial activity against bacterial and fungal pathogens. The compound also showed good nonlinear optical activity, which is significant for materials science applications (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Structural and Spectrometric Analysis : Johnson et al. (2006) conducted a study focusing on the structural analysis of a related compound. They used techniques like X-ray crystallography and NMR spectroscopy, which are essential for understanding the molecular structure and properties of such compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Synthesis of Pesticides and Herbicides : Xiao-hua Du et al. (2005) explored the synthesis of a compound used in the preparation of pesticides and herbicides. Their research contributes to the agricultural sector, particularly in developing new formulations for pest control (Xiao-hua Du, Chen, Zheng, & Xu, 2005).
Pharmaceutical Applications : Li et al. (2012) described the synthesis of a compound used as an intermediate in the manufacture of Clopidrogel, an antiplatelet drug. This showcases the relevance of such compounds in the development of pharmaceutical drugs (Li, Xu, & Zhang, 2012).
Organic Solar Cells : Kazici et al. (2016) investigated a novel acrylonitrile derivative related to this compound for its potential use as an electron acceptor in bulk heterojunction organic solar cells. Their research contributes to the field of renewable energy and materials science (Kazici, Bozar, Yuksel, Ongul, Gokce, Gunes, & Goreci, 2016).
Safety and Hazards
Orientations Futures
While specific future directions for “2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile” are not available, similar compounds have shown potential for further exploration due to their diverse biological activities . This suggests that “this compound” may also hold potential for future research.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)-cyanomethyl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2/c16-14-6-2-1-4-11(14)12(8-18)10-5-3-7-15(17)13(10)9-19/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYUZZSCBAESOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=C(C(=CC=C2)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2453756.png)


![7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2453759.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2453765.png)


![methyl 3-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453773.png)
![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)